

# Comparative Analysis of MC 1046 (GEN1046/Acasunlimab) in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational bispecific antibody **MC 1046**, also known as GEN1046 or acasunlimab, with alternative immunotherapeutic agents for the treatment of advanced solid tumors. The information is based on peer-reviewed preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

## Overview of MC 1046 (GEN1046/Acasunlimab)

MC 1046 is a first-in-class, investigational bispecific antibody that simultaneously targets two crucial immune-regulatory pathways: Programmed Death-Ligand 1 (PD-L1) and 4-1BB (CD137).[1][2][3] This dual-targeting mechanism is designed to block the inhibitory PD-1/PD-L1 axis while conditionally activating T cells through 4-1BB co-stimulation, thereby promoting a potent anti-tumor immune response.[1][2][4]

## **Quantitative Performance Data**

The following tables summarize the key performance indicators of **MC 1046** and its alternatives based on available preclinical and clinical data.

### **Preclinical Performance**



| Parameter                      | MC 1046<br>(GEN1046)                                                                                               | PD-1/PD-L1<br>Inhibitor<br>(Pembrolizumab)                                    | 4-1BB Agonist<br>(Urelumab)                                                               |
|--------------------------------|--------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| T-Cell Proliferation           | Significantly enhanced activated CD8+ T-cell proliferation in polyclonal and antigen-specific assays.[5]           | Enhances T-cell proliferation by blocking the PD-1/PD-L1 inhibitory signal.   | Induces T-cell proliferation through 4-1BB co-stimulation.                                |
| Cytokine Production            | Increased production of pro-inflammatory cytokines such as IFNy.[5]                                                | Can lead to increased IFNy production by activated T cells.                   | Stimulates cytokine release from activated T cells.[3]                                    |
| In Vitro Cytotoxicity          | Superior antigen- specific T-cell- mediated cytotoxicity compared to clinically approved PD-(L)1 antibodies.[1][2] | Enhances T-cell-<br>mediated killing of<br>tumor cells.                       | Potentiates cytotoxic<br>T-lymphocyte activity.<br>[3]                                    |
| In Vivo Anti-Tumor<br>Activity | Exerted potent anti-<br>tumor activity in<br>transplantable mouse<br>tumor models.[1][2]                           | Demonstrates significant anti-tumor efficacy in various murine cancer models. | Shows anti-tumor activity in preclinical models, but with a narrow therapeutic window.[1] |

## **Clinical Performance in Advanced Solid Tumors**



| Parameter                           | MC 1046<br>(GEN1046/Aca<br>sunlimab)                                                                                                                                                                   | PD-1/PD-L1<br>Inhibitor<br>(Pembrolizuma<br>b)                                                                                                | 4-1BB Agonist<br>(Urelumab)                                                                                                                  | Bispecific<br>Antibody<br>(Tebentafusp)                                                                                                             |
|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| Objective<br>Response Rate<br>(ORR) | Phase I/IIa (NCT03917381): Partial responses observed in patients with TNBC, ovarian cancer, and NSCLC.[6] Phase II (NCT05117242, with Pembrolizumab): 30% ORR (17% confirmed) in PD-L1+ mNSCLC.[7][8] | Monotherapy (Advanced Gastric/GEJ Cancer, CPS ≥10): Numerically higher ORR than chemotherapy.[9] Monotherapy (Advanced ccRCC): 36.4% ORR.[10] | Monotherapy: Limited single- agent activity in solid tumors.[4] With Nivolumab (Melanoma): 49% ORR in anti-PD-1 naive patients.[11][12] [13] | Phase III (Metastatic Uveal Melanoma): Not the primary endpoint, but showed clinical activity.[8] Phase II (Metastatic Uveal Melanoma): 5% ORR.[14] |
| Disease Control<br>Rate (DCR)       | Phase I/IIa (NCT03917381): 65.6% in heavily pretreated patients.[1][5][6] [15] Phase II (NCT05117242, with Pembrolizumab): 75% in PD-L1+ mNSCLC.[8]                                                    | Monotherapy<br>(Advanced<br>ccRCC): 58.2%.<br>[10]                                                                                            | Monotherapy<br>(Various Solid<br>Tumors): 18-39%<br>depending on<br>tumor type.[4]                                                           | Not consistently reported as a primary endpoint.                                                                                                    |
| Overall Survival<br>(OS)            | Phase II<br>(NCT05117242,<br>with<br>Pembrolizumab):<br>Median OS of                                                                                                                                   | Monotherapy<br>(Advanced<br>Melanoma): 32.7<br>months median<br>OS.[7]                                                                        | Data on<br>monotherapy OS<br>in solid tumors is<br>limited.                                                                                  | Phase III (Metastatic Uveal Melanoma): Median OS of 21.7 months vs.                                                                                 |



|                |                                                                                                                                         | • •                                                                                                 |                                                                                                                            | 16.0 months for                                                   |
|----------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|
|                | a 12-month OS                                                                                                                           | (First-Line                                                                                         |                                                                                                                            | investigator's                                                    |
|                | rate of 69% in                                                                                                                          | Advanced                                                                                            |                                                                                                                            | choice.[18]                                                       |
|                | PD-L1+                                                                                                                                  | NSCLC): 19.4                                                                                        |                                                                                                                            |                                                                   |
|                | mNSCLC.[7][8]                                                                                                                           | months median                                                                                       |                                                                                                                            |                                                                   |
|                | [16]                                                                                                                                    | OS.[17]                                                                                             |                                                                                                                            |                                                                   |
| Key Toxicities | Manageable safety profile. Most common treatment-related adverse events include transaminase elevation, hypothyroidism, and fatigue.[1] | Immune-related adverse events (irAEs) such as pneumonitis, colitis, hepatitis, and endocrinopathies | Dose-limiting hepatotoxicity (transaminitis) has been a significant concern, limiting its development as a monotherapy.[1] | Cytokine release<br>syndrome, rash,<br>pyrexia, pruritus.<br>[18] |

## **Experimental Protocols**

### MC 1046: In Vitro T-Cell Cytotoxicity Assay

A representative experimental protocol for evaluating the T-cell-mediated cytotoxic activity of **MC 1046** is described below.

Objective: To determine the ability of **MC 1046** to enhance the killing of tumor cells by antigenspecific CD8+ T cells.

#### Methodology:

- Cell Culture:
  - Target tumor cells (e.g., MDA-MB-231) engineered to express a specific antigen (e.g.,
     Claudin 6 CLDN6) and PD-L1 are seeded in 96-well plates.
  - CD8+ T cells electroporated with a T-cell receptor (TCR) specific for the target antigen (e.g., CLDN6) are prepared.



#### Co-culture:

- The antigen-specific CD8+ T cells are added to the wells containing the target tumor cells.
- **MC 1046** or control antibodies (isotype control, anti-PD-L1 monotherapy) are added to the co-culture at various concentrations.

#### Cytotoxicity Measurement:

 Tumor cell viability is monitored in real-time over several days using an impedance-based system (e.g., xCELLigence). A decrease in impedance indicates tumor cell lysis.

#### Data Analysis:

- The percentage of specific cytotoxicity is calculated by comparing the impedance in wells with T cells and the investigational antibody to control wells (tumor cells alone or with isotype control).
- The area under the curve (AUC) for the impedance measurements is analyzed to quantify the overall cytotoxic effect.[5]

# Signaling Pathway and Experimental Workflow MC 1046 (GEN1046) Signaling Pathway





Click to download full resolution via product page

Caption: Mechanism of action of MC 1046 (GEN1046).

## Experimental Workflow: In Vitro T-Cell Cytotoxicity Assay





Click to download full resolution via product page

Caption: Workflow for assessing T-cell mediated cytotoxicity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Pfizer Presents Data from Phase 1b Trial Investigating Utomilumab (a 4-1BB agonist) in Combination with a Checkpoint Inhibitor | Pfizer [pfizer.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Urelumab Safe and Active as Monotherapy and in Combination with Nivolumab in Several Types of Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 7. Clinical utility of pembrolizumab in the management of advanced solid tumors: an evidence-based review on the emerging new data PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. "Final Results of Urelumab, an Anti-CD137 Agonist Monoclonal Antibody," by Nikhil I Khushalani, Patrick A Ott et al. [digitalcommons.library.tmc.edu]
- 13. Final results of urelumab, an anti-CD137 agonist monoclonal antibody, in combination with cetuximab or nivolumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical and molecular response to tebentafusp in previously treated patients with metastatic uveal melanoma: a phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Nivolumab Monotherapy for First-Line Treatment of Advanced Non–Small-Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]



- 18. fda.gov [fda.gov]
- To cite this document: BenchChem. [Comparative Analysis of MC 1046 (GEN1046/Acasunlimab) in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800510#peer-reviewed-studies-on-mc-1046]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com